molecular formula C27H18ClN3O4 B11390717 1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390717
M. Wt: 483.9 g/mol
InChI Key: CUFMEFWHJVYNBR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, methylbenzoyl, benzofuran, and dihydropyridazine groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the dihydropyridazine ring: This step typically involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling of the benzofuran and dihydropyridazine rings: This is often done using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

    1-(4-chlorophenyl)-2-(2-methylbenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline: This compound has a similar structure but different biological activities.

    4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound shares some structural features but has different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H18ClN3O4

Molecular Weight

483.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C27H18ClN3O4/c1-16-6-8-17(9-7-16)25(33)26-23(20-4-2-3-5-22(20)35-26)29-27(34)24-21(32)14-15-31(30-24)19-12-10-18(28)11-13-19/h2-15H,1H3,(H,29,34)

InChI Key

CUFMEFWHJVYNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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